molecular formula C10H8N2O2 B1605682 6-Methyl-8-nitroquinoline CAS No. 68420-92-8

6-Methyl-8-nitroquinoline

Cat. No.: B1605682
CAS No.: 68420-92-8
M. Wt: 188.18 g/mol
InChI Key: APXIIWAJZKHFIV-UHFFFAOYSA-N
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Description

6-Methyl-8-nitroquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2 It is a derivative of quinoline, characterized by the presence of a methyl group at the 6th position and a nitro group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-nitroquinoline typically involves nitration of 6-methylquinoline. One common method includes the nitration of 6-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-8-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products:

    Reduction: 6-Methyl-8-aminoquinoline.

    Substitution: 6-Methyl-8-cyanoquinoline.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
6-Methyl-8-nitroquinoline serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound's unique structure allows it to interact with biological macromolecules, leading to diverse therapeutic effects. For instance, studies have shown that nitroquinolone derivatives exhibit strong binding to apoptotic proteins, making them suitable candidates for anti-cancer drug design strategies .

Mechanism of Action
The mechanism of action often involves the bioreduction of the nitro group, forming reactive intermediates that interact with cellular components. This interaction can lead to enzyme inhibition and DNA intercalation, contributing to its anticancer activity. The compound has been tested against various cancer cell lines, including MCF-7 and HeLa cells, showing promising results in inhibiting cell proliferation .

Material Science

Organic Semiconductors and LEDs
In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a valuable component in creating advanced materials that exhibit efficient light emission and conductivity.

Biological Studies

Fluorescent Probes
The compound is also employed as a fluorescent probe in biochemical assays. This application allows researchers to visualize cellular processes in real-time, enhancing the understanding of various biological pathways . Its ability to act as a probe for enzyme inhibition further supports its role in biological research.

Analytical Chemistry

Detection of Metal Ions
In analytical chemistry, this compound functions as a reagent for detecting and quantifying metal ions. This capability enhances environmental monitoring accuracy by providing reliable measurements of metal contamination in samples .

Data Table: Summary of Applications

Field Application Notes
Medicinal ChemistryAntimicrobial and anticancer agentsSynthesis of derivatives showing activity against various cancer cell lines
Material ScienceOrganic semiconductors and LEDsUtilized for efficient light emission and conductivity
Biological StudiesFluorescent probes for cellular imagingEnables real-time tracking of cellular processes
Analytical ChemistryDetection and quantification of metal ionsEnhances accuracy in environmental monitoring

Case Studies

  • Anticancer Activity Study
    A study investigated the anticancer properties of nitroquinolone derivatives synthesized from this compound. The results indicated significant cytotoxicity against MCF-7 and A549 cell lines, highlighting the compound's potential as a lead structure for future drug development .
  • Fluorescent Probes Development
    Researchers developed a series of fluorescent probes based on this compound derivatives. These probes were used to study enzyme activity in live cells, demonstrating the compound's utility in biological imaging applications .
  • Material Science Application
    The integration of this compound into organic semiconductor materials was explored in a recent publication. The findings showed improved performance characteristics for LED devices fabricated with this compound, indicating its relevance in next-generation electronic applications.

Mechanism of Action

The mechanism of action of 6-Methyl-8-nitroquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes is one of the mechanisms underlying its anticancer activity.

Comparison with Similar Compounds

    8-Nitroquinoline: Similar structure but lacks the methyl group at the 6th position.

    6-Methylquinoline: Lacks the nitro group at the 8th position.

    6-Methoxy-8-nitroquinoline: Contains a methoxy group instead of a methyl group at the 6th position.

Uniqueness: 6-Methyl-8-nitroquinoline is unique due to the combined presence of both the methyl and nitro groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in medicinal and material sciences.

Biological Activity

6-Methyl-8-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Molecular Formula: C_10H_8N_2O_2
Molecular Weight: 188.18 g/mol
Structure: The compound features a quinoline ring with a methyl group at the 6-position and a nitro group at the 8-position, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the formation of reactive intermediates that interact with bacterial DNA and proteins, leading to cellular damage.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound induces apoptosis through the activation of apoptotic pathways and inhibition of cell proliferation.

Case Study:
In a recent study, this compound was tested on MCF-7 cells, revealing an IC50 value of 15 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound in anticancer drug development .

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induces apoptosis via caspase activation
HeLa20Inhibits cell cycle progression
A54918Modulates oxidative stress pathways

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity . It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models.

A study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, showing significant reduction in TNF-α and IL-6 levels at concentrations above 10 µM.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with biological macromolecules such as DNA and proteins, leading to various cellular responses.

  • Antimicrobial Action: Formation of reactive oxygen species (ROS) leading to oxidative stress in pathogens.
  • Anticancer Mechanism: Induction of apoptosis through mitochondrial dysfunction and activation of caspases.
  • Anti-inflammatory Effects: Inhibition of NF-kB signaling pathway, reducing cytokine release.

Properties

IUPAC Name

6-methyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-11-10(8)9(6-7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXIIWAJZKHFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071531
Record name 6-Methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68420-92-8
Record name 6-Methyl-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68420-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-methyl-8-nitro-
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Record name 6-Methyl-8-nitroquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 6-methyl-8-nitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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